[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring a 1,3-oxazole ring fused with a 1,2,3-triazole moiety. The oxazole ring is substituted with a 2-methylphenyl group at position 2 and a methyl group at position 5, while the triazole component includes a 4-fluorophenyl substituent and a carboxylate ester linkage.
Properties
IUPAC Name |
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWWQSJARXIOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.48 g/mol |
| LogP | 4.0805 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
These properties suggest that the compound may exhibit significant lipophilicity and a capacity for forming hydrogen bonds, which are critical for biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of oxazole and triazole compounds exhibit promising anticancer properties. Specifically, compounds similar to the one have been tested against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that certain oxazole derivatives exhibit cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines. For instance, a related compound showed IC50 values ranging from to against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of oxazole and triazole derivatives is influenced by their structural components:
- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs on the phenyl ring has been shown to enhance cytotoxicity.
- Stereochemical Configuration : Variations in stereochemistry significantly affect the potency of these compounds; for example, specific diastereomers demonstrated markedly different effects on cell viability .
Study 1: Anticancer Efficacy
A study involving several oxazole derivatives found that compounds with a para-fluoro substituent exhibited higher antiproliferative activity against gastric adenocarcinoma cells (AGS), with IC50 values significantly lower than those of reference compounds . This suggests that the incorporation of halogenated groups can enhance biological activity.
Study 2: Apoptosis Induction
In another investigation, oxazole derivatives were evaluated for their ability to induce apoptosis in MCF-7 cells. The results indicated that these compounds significantly increased caspase 3/7 activity after 48 hours of treatment at sub-micromolar concentrations . This highlights their potential as effective anticancer agents through apoptosis induction.
Comparison with Similar Compounds
Key Observations :
- Structural Flexibility: The target compound’s 1,3-oxazole ring differs from the thiazole in compounds 4 and 3.
- Halogen Effects : Replacing chlorine (compound 4) with fluorine (compound 5) preserves isostructurality but may enhance metabolic stability and solubility due to fluorine’s electronegativity and smaller atomic radius .
- Crystal Packing: Both compounds 4 and 5 exhibit similar molecular conformations but distinct packing arrangements, suggesting that minor substituent changes can modulate solid-state properties without disrupting core geometry .
Comparison with Other Triazole Derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
This triazole derivative, synthesized via sodium ethoxide-mediated coupling (), features a sulfonyl group and difluorophenyl substituents. Unlike the target compound, it lacks an oxazole ring, but its triazole-thioether linkage suggests comparable reactivity. The presence of sulfonyl groups may improve pharmacokinetic properties, such as half-life, but could reduce cell membrane permeability .
5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
With an oxadiazole-thioether moiety (), this compound highlights the impact of heterocycle variation. However, the target compound’s ester group may offer better hydrolytic stability compared to the nitrile group here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
